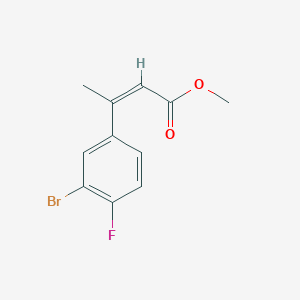

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often associated with pleasant fragrances and flavors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 3-(3-bromo-4-fluorophenyl)but-2-enoic acid and methanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The double bond in the but-2-enoate moiety can be reduced to form the saturated ester.

Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.

Major Products

Oxidation: 3-(3-bromo-4-fluorophenyl)but-2-enoic acid.

Reduction: Methyl 3-(3-bromo-4-fluorophenyl)butanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Methyl (2Z)-3-(3-chloro-4-fluorophenyl)but-2-enoate: Similar structure with a chlorine atom instead of bromine.

Methyl (2Z)-3-(3-bromo-4-chlorophenyl)but-2-enoate: Similar structure with a chlorine atom instead of fluorine.

Methyl (2Z)-3-(3-bromo-4-methylphenyl)but-2-enoate: Similar structure with a methyl group instead of fluorine.

Uniqueness

The unique combination of bromine and fluorine atoms in methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate, a compound with the CAS number 1563516-58-4, has garnered attention due to its potential biological activities. This article aims to summarize the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which contribute to cellular stress and apoptosis in cancer cells .

Study on Breast Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted that concentrations above 10 µM significantly increased caspase activity, indicating enhanced apoptotic signaling .

Study on Colon Cancer Cells

Another investigation focused on HCT116 colon cancer cells revealed that the compound not only inhibited cell growth but also downregulated key oncogenes involved in tumor progression. The findings suggested that this compound could serve as a potential therapeutic agent for colon cancer treatment .

Properties

Molecular Formula |

C11H10BrFO2 |

|---|---|

Molecular Weight |

273.10 g/mol |

IUPAC Name |

methyl (Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate |

InChI |

InChI=1S/C11H10BrFO2/c1-7(5-11(14)15-2)8-3-4-10(13)9(12)6-8/h3-6H,1-2H3/b7-5- |

InChI Key |

FFARHXSYDKFKGB-ALCCZGGFSA-N |

Isomeric SMILES |

C/C(=C/C(=O)OC)/C1=CC(=C(C=C1)F)Br |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.